Arginine aminobenzoate
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Overview
Description
Arginine aminobenzoate is a compound that combines the amino acid arginine with aminobenzoic acid Arginine is a semi-essential amino acid involved in various metabolic processes, while aminobenzoic acid is a component of folic acid and is known for its role in the synthesis of other compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of arginine aminobenzoate typically involves the reaction of arginine with aminobenzoic acid under controlled conditions. One common method is to dissolve both reactants in a suitable solvent, such as water or ethanol, and then adjust the pH to facilitate the reaction. The mixture is then heated to promote the formation of the desired product. The reaction can be monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of catalysts and specific reaction conditions can further enhance the efficiency of the process. Purification steps, including crystallization and filtration, are employed to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions: Arginine aminobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the molecule, leading to new compounds with altered properties.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, resulting in the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution can produce a range of substituted compounds with different functional groups.
Scientific Research Applications
Arginine aminobenzoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in cellular metabolism and signaling pathways.
Medicine: this compound is investigated for its potential therapeutic effects, including its role in wound healing, immune function, and cardiovascular health.
Industry: The compound is used in the production of pharmaceuticals, dietary supplements, and other health-related products.
Mechanism of Action
The mechanism of action of arginine aminobenzoate involves its interaction with various molecular targets and pathways. Arginine is known to be a precursor for the synthesis of nitric oxide, a molecule that plays a crucial role in vascular function and immune response. Aminobenzoic acid, on the other hand, is involved in the synthesis of folic acid, which is essential for DNA synthesis and repair. The combination of these two molecules allows this compound to exert its effects through multiple pathways, including the modulation of nitric oxide production and folic acid metabolism.
Comparison with Similar Compounds
Benzocaine: A local anesthetic with a similar aminobenzoate structure.
Procaine: Another local anesthetic with a related chemical structure.
Tetracaine: A potent local anesthetic used in various medical procedures.
Butamben: A local anesthetic used for surface anesthesia.
Declopramide: A compound with similar structural features used in medical applications.
Metoclopramide: A medication used to treat nausea and gastroparesis.
Uniqueness: Arginine aminobenzoate is unique due to its combination of arginine and aminobenzoic acid, which allows it to participate in multiple biochemical pathways
Properties
CAS No. |
7675-82-3 |
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Molecular Formula |
C13H21N5O4 |
Molecular Weight |
311.34 g/mol |
IUPAC Name |
4-aminobenzoic acid;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C7H7NO2.C6H14N4O2/c8-6-3-1-5(2-4-6)7(9)10;7-4(5(11)12)2-1-3-10-6(8)9/h1-4H,8H2,(H,9,10);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t;4-/m.0/s1 |
InChI Key |
QYWIRGMTYYEDBZ-VWMHFEHESA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)O)N.C(C[C@@H](C(=O)O)N)CN=C(N)N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N.C(CC(C(=O)O)N)CN=C(N)N |
Origin of Product |
United States |
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